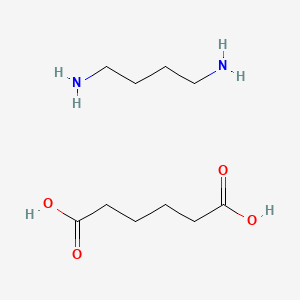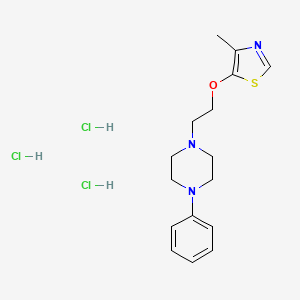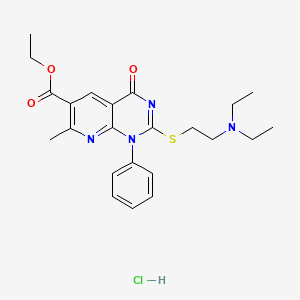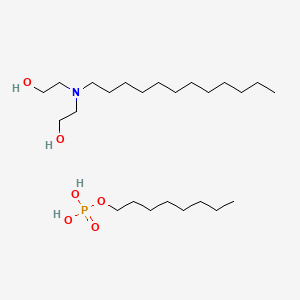
Lauryldiethanolamine octylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryldiethanolamine octylphosphate is a chemical compound with the molecular formula C24H54NO6P . It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound is a combination of lauryldiethanolamine and octylphosphate, which contributes to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lauryldiethanolamine octylphosphate typically involves the reaction of lauryldiethanolamine with octylphosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Lauryldiethanolamine: Lauryldiethanolamine is synthesized by reacting lauryl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Reaction with Octylphosphoric Acid: The prepared lauryldiethanolamine is then reacted with octylphosphoric acid. This reaction is typically carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lauryldiethanolamine octylphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Lauryldiethanolamine octylphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability and facilitate the delivery of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties
Mechanism of Action
The mechanism of action of lauryldiethanolamine octylphosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and the formation of micelles that facilitate the transport of bioactive molecules .
Comparison with Similar Compounds
Lauryldiethanolamine octylphosphate can be compared with other similar compounds such as:
Lauryldiethanolamine: Similar in structure but lacks the phosphate group, which imparts unique surfactant properties to this compound.
Octylphosphoric Acid: Contains the phosphate group but lacks the amine functionality, making it less effective as a surfactant.
Lauryl Phosphate: Similar in having the lauryl group and phosphate group but lacks the diethanolamine moiety, which contributes to the unique properties of this compound
These comparisons highlight the uniqueness of this compound in terms of its combined surfactant properties and chemical reactivity.
Properties
CAS No. |
125091-04-5 |
|---|---|
Molecular Formula |
C24H54NO6P |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35NO2.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;1-2-3-4-5-6-7-8-12-13(9,10)11/h18-19H,2-16H2,1H3;2-8H2,1H3,(H2,9,10,11) |
InChI Key |
YFWQPSUBPWTQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


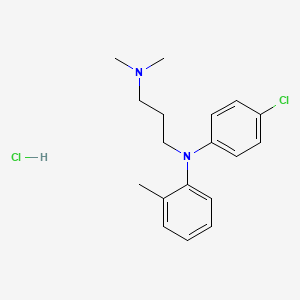
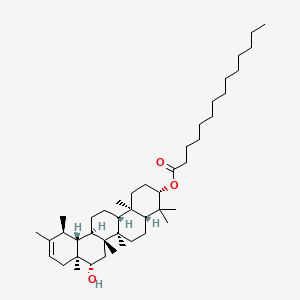
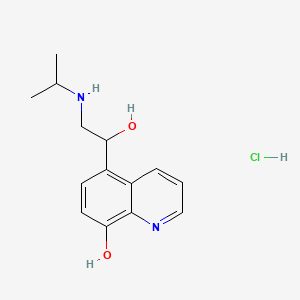
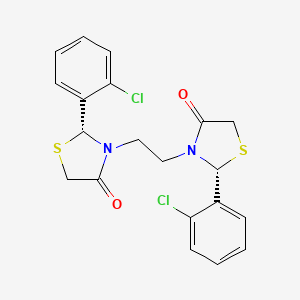
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
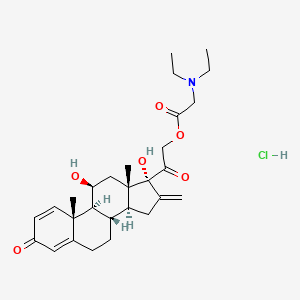

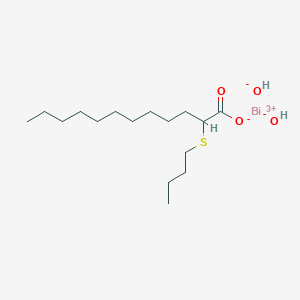
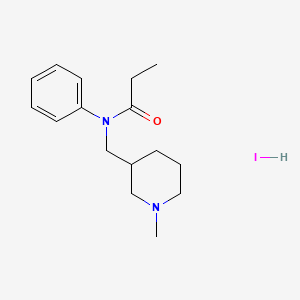
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
